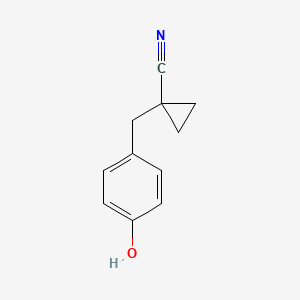

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile

描述

1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile (molecular formula: C₁₀H₉NO) is a cyclopropane derivative featuring a nitrile group and a para-hydroxyphenyl substituent attached to the cyclopropane ring. Its structural identity is confirmed by the SMILES string C1CC1(C#N)C2=CC=C(C=C2)O and InChIKey OBQVBHSAWPVHET-UHFFFAOYSA-N .

属性

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h1-4,13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBJSUSQYSEOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

化学反应分析

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.

Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemical processes

作用机制

The mechanism of action of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The hydroxyl and nitrile functional groups may play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes .

相似化合物的比较

Structural Analogs with Halogen Substituents

Halogenated derivatives of cyclopropanecarbonitrile exhibit distinct physicochemical and biological properties due to the electronic effects of halogens:

Key Trends :

Alkyl- and Alkoxy-Substituted Derivatives

Alkyl and alkoxy groups modulate solubility and steric effects:

生物活性

1-(4-Hydroxybenzyl)cyclopropanecarbonitrile, with the molecular formula C11H11NO, is an organic compound characterized by a cyclopropane ring, a hydroxyl group, and a nitrile functional group. This compound has garnered attention in various fields of research due to its potential biological activities, although its specific mechanisms of action remain largely unexplored.

The compound can be synthesized through the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions, typically utilizing potassium carbonate in dimethylformamide (DMF) as a solvent. This synthesis pathway is crucial for obtaining the compound for further biological studies.

The exact mechanism of action for 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, potentially affecting enzyme activity or receptor binding due to the presence of the hydroxyl and nitrile groups .

Biological Activities

Research indicates that 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

- Muscle Preservation : A related study demonstrated that derivatives of this compound can enhance muscle contractility and inhibit protein catabolism, suggesting potential applications in treating muscular degradation .

- Metabolic Effects : There is evidence indicating that related compounds can improve glucose and lipid metabolism, hinting at possible metabolic benefits from 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile.

Case Studies and Research Findings

Recent investigations into the biological effects of similar compounds provide insights into potential applications:

-

Muscular Deterioration : In a study involving ventilated rats, compounds structurally related to 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile were shown to improve diaphragm contractility significantly. The data indicated enhanced grip strength and reduced protein catabolism induced by exhaustive exercise .

Study Parameter Control Group Treatment Group Grip Strength (g/cm²) 12 ± 1 18 ± 2 Diaphragm Cross-Sectional Area (CSA) 0.25 ± 0.05 cm² 0.35 ± 0.05 cm² - Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds revealed rapid absorption and widespread tissue distribution following oral administration, indicating that 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile could exhibit similar behavior in vivo.

Comparative Analysis

To contextualize the biological activity of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)cyclopropanecarbonitrile | Lacks benzyl group | Limited studies on muscle preservation |

| 4-Hydroxybenzyl cyanide | Contains benzyl and nitrile groups | Antioxidant properties reported |

| Cyclopropanecarbonitrile derivatives | Various substituents on cyclopropane ring | Diverse metabolic effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。